N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

Description

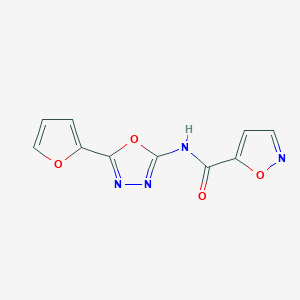

This compound belongs to the 1,3,4-oxadiazole class, characterized by a fused oxadiazole ring linked to a furan moiety and an isoxazole-carboxamide group. The furan ring contributes π-π stacking interactions, while the oxadiazole and isoxazole groups offer hydrogen-bonding and dipole interactions, making it a candidate for targeting microbial enzymes like thioredoxin reductase .

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O4/c15-8(6-3-4-11-18-6)12-10-14-13-9(17-10)7-2-1-5-16-7/h1-5H,(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBOEAHEDYAFAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, leading to applications in drug discovery and development.

Chemical Structure and Properties

The compound can be described using its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C_{10}H_{8}N_{4}O_{4}

- Molecular Weight : 232.20 g/mol

This compound contains a furan ring and an oxadiazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, various 1,3,4-oxadiazole compounds have shown significant cytotoxic effects against several cancer cell lines. The compound this compound may exhibit similar properties due to its structural similarities with known active compounds.

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 0.65 | Apoptosis induction |

| 2 | HeLa | 2.41 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined; further studies are required to establish specific values for this compound.

Antimicrobial Activity

Oxadiazole derivatives have also been reported to possess antimicrobial properties. The presence of the furan ring may enhance the interaction with microbial targets, potentially leading to effective antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Compounds

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 15 µg/mL |

| B | S. aureus | 10 µg/mL |

| This compound | TBD | TBD |

Mechanistic Insights

Molecular docking studies suggest that the oxadiazole and isoxazole moieties may interact with specific protein targets involved in cancer progression and microbial resistance. These interactions could lead to the activation of apoptotic pathways or inhibition of essential microbial enzymes.

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that modifications in the structure significantly influenced their anticancer activity. The introduction of electron-withdrawing groups improved potency against MCF-7 cells, indicating that similar modifications to this compound could enhance its efficacy.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives containing oxadiazole rings exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also display promising antimicrobial activity pending further testing.

Comparison with Similar Compounds

Structural Analogs in the 1,3,4-Oxadiazole Class

The compound shares structural similarities with other 1,3,4-oxadiazoles studied for antifungal activity. Key analogs include:

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

- Substituents : Contains a benzyl-methyl-sulfamoyl group and a 4-methoxyphenylmethyl moiety.

- Bioactivity : Demonstrated antifungal efficacy against Candida albicans (MIC₉₀: 16 µg/mL), attributed to thioredoxin reductase inhibition .

- Solubility : Requires solubilization in DMSO (0.5%) with Pluronic F-127 surfactant due to hydrophobicity .

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

- Substituents : Features a cyclohexyl-ethyl-sulfamoyl group and a furan-2-yl moiety.

- Bioactivity : Exhibits stronger antifungal activity (MIC₉₀: 8 µg/mL) than LMM5, likely due to the furan group enhancing target binding .

- Pharmacokinetics : Improved metabolic stability compared to LMM5, as the cyclohexyl group reduces oxidative degradation .

Target Compound (N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide)

- Substituents : Replaces the benzamide and sulfamoyl groups in LMM5/LMM11 with an isoxazole-carboxamide.

- Predicted Advantages: The isoxazole-carboxamide may enhance water solubility compared to LMM11’s benzamide. Potential for dual inhibition (e.g., fungal enzymes and bacterial targets) due to the isoxazole’s nucleophilic affinity.

- Limitations: No empirical antifungal data are available; its efficacy remains speculative without direct assays .

Comparative Analysis Table

| Property | LMM5 | LMM11 | Target Compound |

|---|---|---|---|

| Core Structure | 1,3,4-Oxadiazole + benzamide | 1,3,4-Oxadiazole + furan | 1,3,4-Oxadiazole + isoxazole |

| Key Substituent | 4-Methoxyphenylmethyl | Cyclohexyl-ethyl-sulfamoyl | Isoxazole-carboxamide |

| Antifungal Activity | MIC₉₀: 16 µg/mL | MIC₉₀: 8 µg/mL | Not tested |

| Solubility | Low (requires surfactants) | Moderate | Likely higher |

| Metabolic Stability | Moderate | High | Unknown |

Mechanistic Differences

- LMM5/LMM11: Both inhibit thioredoxin reductase via sulfamoyl groups interacting with the enzyme’s selenocysteine active site .

- Target Compound : The isoxazole-carboxamide may target alternative pathways (e.g., bacterial DNA gyrase or fungal CYP51), though this requires validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.